(-)-Strigolactone GR24

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(-)-Strigolactone GR24 is a synthetic strigolactone and a plant growth regulator . It stimulates the germination of Striga and Orobanche parasitic weed seeds . GR24 increases root-hair length and decreases the number of lateral roots in Arabidopsis .

Synthesis Analysis

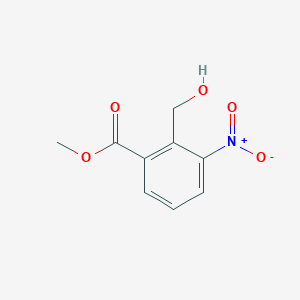

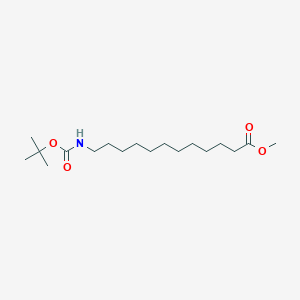

The synthesis of (-)-Strigolactone GR24 involves a palladium-catalyzed ortho-selective olefination of the commercially available substituted N-Boc phenylalanine and a decarboxylative Giese radical cyclization .Molecular Structure Analysis

The molecular formula of (-)-Strigolactone GR24 is C17H14O5 . The InChi Code is InChI=1S/C17H14O5/c1-9-6-14(21-16(9)18)20-8-13-12-7-10-4-2-3-5-11(10)15(12)22-17(13)19/h2-6,8,12,14-15H,7H2,1H3/b13-8+/t12-,14-,15-/m1/s1 .Chemical Reactions Analysis

The key features of the chemical reactions involved in the synthesis of (-)-Strigolactone GR24 include a palladium-catalyzed ortho-selective olefination of the commercially available substituted N-Boc phenylalanine and a decarboxylative Giese radical cyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of (-)-Strigolactone GR24 include a molecular weight of 298.3 . It is a solid at room temperature . It is soluble in DMF, DMSO, ethanol, and methanol .Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of (-)-Strigolactone GR24 involves a convergent approach, where two key fragments are synthesized separately and then coupled together to form the final product.", "Starting Materials": [ "4-bromo-2-methylphenol", "2,4-dimethoxybenzaldehyde", "ethyl 2-bromoacetate", "methyl 4-bromobenzoate", "2-methyl-2-propanylamine", "lithium diisopropylamide (LDA)", "trimethylsilyl trifluoromethanesulfonate (TMSOTf)", "sodium hydride (NaH)", "palladium on carbon (Pd/C)", "hydrogen gas (H2)", "sodium borohydride (NaBH4)", "sodium hydroxide (NaOH)", "acetic acid", "methanol", "dichloromethane (DCM)", "diethyl ether", "hexanes", "water" ], "Reaction": [ "Synthesis of fragment A: 4-bromo-2-methylphenol is reacted with ethyl 2-bromoacetate in the presence of sodium hydride to form ethyl 2-(4-bromo-2-methylphenoxy)acetate. This intermediate is then treated with sodium borohydride to reduce the ester group to an alcohol. The resulting alcohol is then converted to the corresponding tosylate using p-toluenesulfonyl chloride and triethylamine. The tosylate is then reacted with 2-methyl-2-propanylamine in the presence of lithium diisopropylamide to form fragment A.", "Synthesis of fragment B: 2,4-dimethoxybenzaldehyde is reacted with methyl 4-bromobenzoate in the presence of sodium hydride to form 2-(4-bromophenyl)-4,6-dimethoxybenzaldehyde. This intermediate is then treated with trimethylsilyl trifluoromethanesulfonate and palladium on carbon in the presence of hydrogen gas to form the corresponding alcohol. The alcohol is then converted to the corresponding tosylate using p-toluenesulfonyl chloride and triethylamine. The tosylate is then reacted with 2-methyl-2-propanylamine in the presence of lithium diisopropylamide to form fragment B.", "Coupling of fragments A and B: Fragment A and fragment B are coupled together in the presence of sodium hydride and acetic acid to form the final product, (-)-Strigolactone GR24. The product is then purified using a combination of column chromatography and recrystallization from a mixture of dichloromethane and diethyl ether." ] } | |

Numéro CAS |

188062-52-4 |

Nom du produit |

(-)-Strigolactone GR24 |

Formule moléculaire |

C₁₇H₁₄O₅ |

Poids moléculaire |

298.29 |

Synonymes |

(3E,3aS,8bR)-3-[[[(2S)-2,5-Dihydro-4-methyl-5-oxo-2-furanyl]oxy]methylene]-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one; [3aS-[3E(R*),3aα,8bα]]-3-[[(2,5-Dihydro-4-methyl-5-oxo-2-furanyl)oxy]methylene]-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2- |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)butyl] acetate](/img/structure/B1145069.png)